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Compound of Interest

Compound Name: 6,7-Dehydroroyleanone

Cat. No.: B1221987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-
Dehydroroyleanone, an abietane diterpenoid quinone. The information detailed herein,

including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy data, is essential for the identification, characterization, and further investigation

of this compound in drug discovery and development.

Core Spectroscopic Data
The quantitative spectroscopic data for 6,7-Dehydroroyleanone is summarized in the following

tables for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data of 6,7-Dehydroroyleanone (500 MHz, CDCl₃)[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

7.32 s - OH-12

6.78 dd 9.8, 3.0 H-7

6.44 dd - H-6

3.23 m - H-15

2.65 m - H-1

2.18 m - H-5

1.85 m - H-2

1.65 m - H-3

1.55 m - H-1

1.25 s - H-20

1.23 d 6.9 H-16, H-17

1.21 s - H-18

1.19 s - H-19

Table 2: ¹³C NMR Spectral Data of 6,7-Dehydroroyleanone (125 MHz, CDCl₃)[1]
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Chemical Shift (δ) ppm Carbon Assignment

186.06 C-14

183.44 C-11

151.19 C-12

140.51 C-8

139.6 C-6

138.5 C-9

122.59 C-13

121.10 C-7

52.10 C-5

40.52 C-1

39.25 C-4

35.15 C-3

33.26 C-10

32.60 C-20

24.08 C-15

22.80 C-18

20.00 C-16

19.80 C-17

18.67 C-2

15.17 C-19

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for 6,7-Dehydroroyleanone
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Parameter Value

Molecular Formula C₂₀H₂₆O₃

Exact Mass 314.1882 g/mol

Infrared (IR) Spectroscopy Data
Table 4: IR Spectral Data of 6,7-Dehydroroyleanone (KBr)[1]

Wavenumber (cm⁻¹) Assignment

3364 O-H stretching

3089 C-H stretching (aromatic/vinylic)

2961, 2927, 2870 C-H stretching (aliphatic)

1626 C=O stretching (quinone)

1551 C=C stretching

1460, 1387, 1376 C-H bending

1329, 1254, 1165 C-O stretching

Experimental Protocols
The following sections detail generalized methodologies for the acquisition of the spectroscopic

data presented above. These protocols are based on standard techniques for the analysis of

natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of purified 6,7-Dehydroroyleanone are dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The

concentration is generally in the range of 1-10 mg/mL.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

such as a 500 MHz instrument.
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¹H NMR Acquisition: A standard pulse sequence is utilized to acquire the proton spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range (typically 0-10 ppm for this

compound), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum,

providing single lines for each unique carbon atom. A sufficient number of scans is essential

due to the lower natural abundance of the ¹³C isotope.

Data Analysis: The resulting spectra are processed by applying a Fourier transform to the

free induction decay (FID). The chemical shifts are referenced to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). The integration of the proton signals

provides the relative number of protons, and the coupling constants (J values) give

information about adjacent protons. 2D NMR experiments such as COSY, HMQC, and

HMBC are often employed to confirm the structure.[1][2]

Mass Spectrometry (MS)
Sample Introduction: The sample of 6,7-Dehydroroyleanone is introduced into the mass

spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile.

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI), is commonly used to generate molecular ions with

minimal fragmentation.

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

Data Analysis: The mass spectrum provides the molecular weight of the compound from the

molecular ion peak. High-resolution mass spectrometry (HRMS) allows for the determination

of the elemental composition by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid 6,7-Dehydroroyleanone is finely ground

with potassium bromide (KBr) and pressed into a thin, transparent pellet.
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Instrumentation: The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform

Infrared) spectrometer.

Data Acquisition: The instrument passes a beam of infrared radiation through the sample,

and the detector measures the amount of light absorbed at each wavelength.

Data Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule. The positions and

intensities of these bands are used to identify the functional groups.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like 6,7-Dehydroroyleanone.
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Caption: Workflow for Spectroscopic Analysis of 6,7-Dehydroroyleanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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